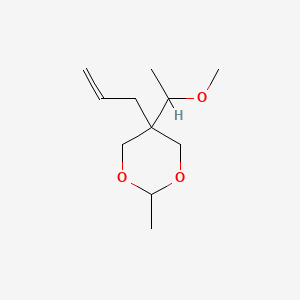
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structural features, which include an allyl group, a methoxyethyl group, and a methyl group attached to the dioxane ring.
Preparation Methods
The synthesis of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired dioxane ring structure. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the cis-isomer. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the allyl group, where reagents such as hydrogen or halogens add across the double bond.
Scientific Research Applications
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties and its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context of its use and the targets it interacts with.
Comparison with Similar Compounds
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane can be compared with other similar compounds, such as:
cis-5-Allyl-5-nitro-2-phenyl-1,3-dioxane: This compound has a nitro group and a phenyl group, which confer different chemical and biological properties.
cis-5-Allyl-5-(1-hydroxyethyl)-2-methyl-1,3-dioxane: The presence of a hydroxyethyl group instead of a methoxyethyl group can lead to different reactivity and applications.
Properties
CAS No. |
22644-65-1 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
5-(1-methoxyethyl)-2-methyl-5-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C11H20O3/c1-5-6-11(9(2)12-4)7-13-10(3)14-8-11/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
SZZGKCYDGKYICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(CC=C)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
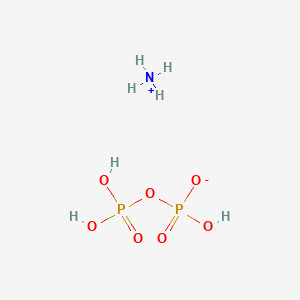
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)
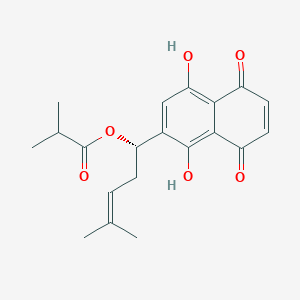
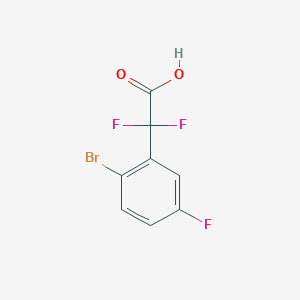
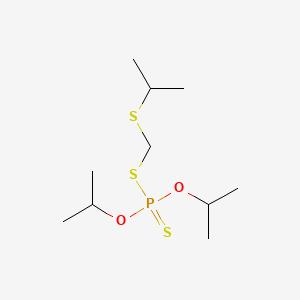
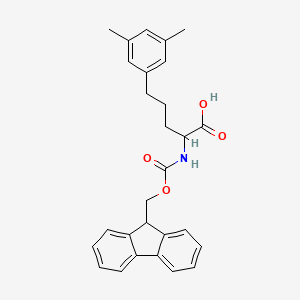
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
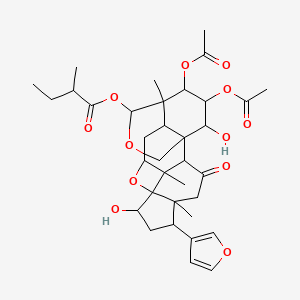

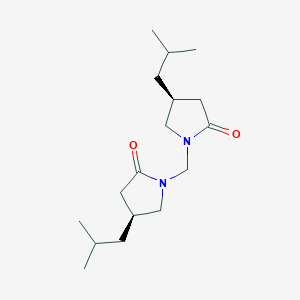
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
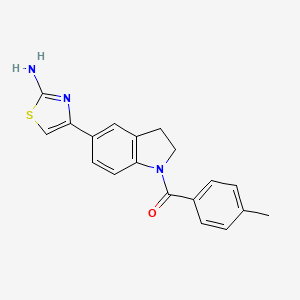
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
